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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625 Get Quote

This technical guide provides an in-depth overview of the preclinical pharmacokinetic and

pharmacodynamic properties of JNJ-28583867, a potent and selective histamine H3 (H3)

receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily

derived from preclinical studies in rodent models.

Core Pharmacokinetic Parameters
The oral bioavailability and half-life of JNJ-28583867 have been characterized in rats. This

data is crucial for understanding the compound's potential for oral administration and its

duration of action.

Parameter Species Dose (Oral) Value Citation

Oral

Bioavailability
Rat 10 mg/kg 32% [1][2]

Half-life (t½) Rat 10 mg/kg 6.9 hours [1][2]

Maximum

Concentration

(Cmax)

Rat 10 mg/kg 260 ng/ml [1][2]
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JNJ-28583867 functions as a dual-action compound, targeting both the histamine H3 receptor

and the serotonin transporter. Its high affinity for these targets underscores its potential

therapeutic efficacy.

Target Parameter Value (nM) Citation

Histamine H3

Receptor
Kᵢ 10.6 [1][2][3][4]

Serotonin Transporter

(SERT)
Kᵢ 3.7 [1][2][3][4]

The compound exhibits over 30-fold selectivity for SERT compared to dopamine and

norepinephrine transporters, indicating a targeted mechanism of action.[1][2]

Signaling Pathway and Physiological Effects
JNJ-28583867's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade

of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function,

which normally inhibits histamine release. This leads to increased histaminergic

neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases

the synaptic concentration of serotonin, a key mechanism for antidepressant action.
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Dual mechanism of action for JNJ-28583867.

Experimental Protocols
The following sections summarize the methodologies used in the preclinical evaluation of JNJ-
28583867.

The pharmacokinetic profile of JNJ-28583867 was assessed following both oral (p.o.) and

intravenous (i.v.) administration to determine its bioavailability and half-life.
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Dosing Sample Collection Analysis Calculation

Male Sprague-Dawley Rats (n=3/route)
Oral Gavage (p.o.): 10 mg/kg in 0.5% HPMC

Intravenous (i.v.): 1 mg/kg in 5% Dextrose

Serial blood sampling at
predefined time points

Plasma concentration determination
(Specific bioanalytical method not detailed)

Calculation of Pharmacokinetic Parameters
(AUC, Cmax, t½, Bioavailability)
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Workflow for pharmacokinetic assessment.

Subjects: Male Sprague Dawley Rats (approximately 300g body weight) were used, with

three animals per administration route.[5]

Formulation and Dosing:

For oral administration, JNJ-28583867 was formulated at 1 mg/ml in 0.5% hydroxypropyl

methyl cellulose and delivered at a volume of 10 ml/kg.[5]

For intravenous dosing, the compound was formulated at 1 mg/ml in 5% dextrose in water

and administered at a volume of 1 ml/kg.[5]

Data Analysis: Plasma concentrations of JNJ-28583867 were measured over time to

calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma

concentration determination was not detailed in the publication.

Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3

receptors and serotonin transporters in the rat brain following subcutaneous administration.

Methodology: After subcutaneous administration of JNJ-28583867, the compound was found

to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1

mg/kg).[1][2]

Results:

A maximal ex vivo occupancy of the H3 receptor was observed with an ED50 of less than

0.3 mg/kg s.c.[5]
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Maximal ex vivo occupancy of SERT was seen at 3 mg/kg s.c., with an ED50 also below

0.3 mg/kg s.c.[5]

Antidepressant-like Activity: The mouse tail suspension test was used to evaluate the

antidepressant effects of JNJ-28583867. Oral administration of 3-30 mg/kg demonstrated

antidepressant-like activity.[1][2]

Wakefulness Promotion: Electroencephalography (EEG) and electromyography (EMG) were

used to monitor sleep-wake cycles in rats. Subcutaneous administration of JNJ-28583867
(1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in

NREM sleep.[1][2]

Neurochemical Analysis: In vivo microdialysis in rats was used to measure extracellular

levels of neurotransmitters in the brain. JNJ-28583867 significantly increased cortical

extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller

increases in norepinephrine and dopamine were also noted.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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